(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol
Description
(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with bromine (5-position) and fluorine (2-position). This compound is of interest in pharmaceutical and materials chemistry due to the electronic and steric effects imparted by its halogen substituents. The compound is commercially available in varying quantities, as noted by supplier listings .
Properties
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJUQVYIYCHMK-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the intermediate compound to the ethan-1-ol moiety can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Various substituted phenyl ethan-1-ol derivatives
Scientific Research Applications
Medicinal Chemistry
a. BACE Inhibitors
One of the most significant applications of (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is its role as a precursor in the development of BACE (beta-secretase) inhibitors. These inhibitors are crucial in the therapeutic landscape for Alzheimer's disease, as they prevent the formation of amyloid-beta peptides, which are implicated in the disease's pathology. The compound's structural features allow for modifications that enhance its inhibitory activity against BACE enzymes, making it a valuable scaffold for drug design .
b. Selective Kinase Inhibitors
Research has indicated that derivatives of this compound can serve as selective dual inhibitors for kinases such as c-MET, which is involved in cancer progression. The ability to modify the compound's structure while maintaining its core features allows for the optimization of binding affinities and selectivity profiles against various kinases, providing a pathway for developing targeted cancer therapies .
Chemical Synthesis
a. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents provide sites for further chemical reactions, facilitating the creation of more complex molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where specific functional groups are required .
b. Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis processes. It can be utilized to produce other chiral compounds, which are essential in developing enantiomerically pure drugs. The presence of the hydroxyl group also allows for various transformations that can yield different stereoisomers with potential biological activities .
Case Study 1: Development of BACE Inhibitors
In a study focused on synthesizing new BACE inhibitors, researchers utilized this compound as a starting point to create a series of derivatives. These derivatives were tested for their inhibitory activity against BACE enzymes, with several showing promising results in reducing amyloid-beta levels in vitro .
Case Study 2: Kinase Inhibition
Another research project explored the modification of this compound to enhance its efficacy as a c-MET inhibitor. Through structure-activity relationship (SAR) studies, modifications were made to improve binding affinity significantly, leading to compounds that demonstrated potent anti-cancer activity in cellular models .
Mechanism of Action
The mechanism of action of (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine analogs. The 5-bromo-2-fluoro substitution creates steric and electronic effects distinct from meta- or para-halogenated analogs .
- Stereochemical Purity : Fluorinated analogs synthesized via asymmetric reduction or dynamic kinetic resolution achieve ~87–90% enantiomeric excess (e.e.), suggesting similar challenges in achieving high stereopurity for the bromo-fluoro derivative .
Physicochemical Properties
- Physical State: Fluorinated phenyl ethanols (e.g., 3-F, 4-F analogs) are typically colorless oils, while brominated derivatives may exhibit higher melting points due to increased molecular weight .
- Solubility : Halogen substituents enhance lipophilicity, improving solubility in organic solvents like EtOAc or Et₂O, as seen in synthesis protocols for brominated ketone precursors .
Spectroscopic Data Comparison
NMR trends for phenyl ethanols ():
- Methyl Group (CH₃) : δ ~1.4–1.5 ppm (quartet, J ≈ 6.5 Hz).
- Hydroxyl-Bearing CH : δ ~4.5–4.9 ppm (multiplet, influenced by adjacent substituents).
- Aromatic Protons : Substituent position and electronegativity significantly shift signals. For example:
Biological Activity
(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
The compound this compound features a chiral center, which may influence its biological activity. The presence of bromine and fluorine substituents on the phenyl ring can significantly affect the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various halogenated compounds, including those similar to this compound. The following table summarizes key findings related to the antibacterial activity of halogenated phenolic compounds:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. coli | 4.9 |
| S. aureus | 3.7 | |
| MRSA | 2.0 | |
| P. aeruginosa | 5.5 |
Findings :
- The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects, especially against MRSA and E. coli .
- Structural modifications, such as halogen substitutions, have been shown to enhance antibacterial efficacy, suggesting that this compound may benefit from its unique substituents .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity:
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| This compound | C. albicans | 6.8 |
| A. niger | 8.0 |
Findings :
- The compound shows promising antifungal activity against common pathogens like Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in fungal infections .
Anticancer Activity
The anticancer properties of this compound have also been explored:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10.2 |
| U87 (glioblastoma) | 8.4 |
Findings :
- The compound exhibits cytotoxic effects against breast cancer and glioblastoma cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve several pathways:
Antibacterial Mechanism :
- Inhibition of bacterial cell wall synthesis and disruption of membrane integrity are common mechanisms for compounds with similar structures.
Anticancer Mechanism :
- Induction of apoptosis in cancer cells has been observed, potentially through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
